4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline
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Overview
Description
The compound 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline is a complex organic molecule that features a combination of fluorophenyl, piperazine, methoxyquinoline, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with methoxyquinoline and methoxyphenyl groups. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form protected piperazines.
Aza-Michael addition: between diamines and sulfonium salts.
Palladium-catalyzed cross-coupling reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological receptors.
Biology: Investigation of its interactions with biological macromolecules and potential therapeutic effects.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with dopamine and serotonin receptors, potentially modulating their activity . The quinoline and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups.
4-Methoxyphenyl derivatives: Similar methoxyphenyl group but different core structures.
Quinoline derivatives: Similar quinoline core but different substituents.
Uniqueness
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: is unique due to its combination of functional groups, which may confer distinct pharmacological and chemical properties. Its specific arrangement of fluorophenyl, piperazine, methoxyquinoline, and methoxyphenyl groups is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21/h3-12,17-18H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQILZAFXHDNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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